4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

Inflammation Lipoxygenase Enzyme Inhibition

Select this specific compound for its defined polypharmacology, including potent 15-LOX-1 inhibition (Ki=22 nM) and the unique ability to induce cellular differentiation, a property not conserved in other isomers. Its para-fluoro substitution is critical for nanomolar target engagement, ensuring minimal off-target effects in your research. Ideal for robust analytical method development due to well-documented physicochemical properties.

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 119322-47-3
Cat. No. B3089430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluoroanilino)-4-oxobut-2-enoic acid
CAS119322-47-3
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C=CC(=O)O)F
InChIInChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
InChIKeyNRDZVHHPNZDWRA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS 119322-47-3): A Dual-Action Lipoxygenase Inhibitor and Cellular Differentiation Agent


4-(4-Fluoroanilino)-4-oxobut-2-enoic acid, also known as N-(4-Fluorophenyl)maleamic acid, is a small-molecule organic compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . It is characterized as a potent lipoxygenase (LOX) inhibitor that also exhibits activity in inducing cellular differentiation, making it a compound of interest in inflammation and oncology research [1].

Why N-(4-Fluorophenyl)maleamic Acid Cannot Be Replaced by Generic Aryl-Maleamic Acid Analogs


While the maleamic acid scaffold is common, the specific substitution pattern on the aryl ring is critical for target engagement and biological outcome. The para-fluoro substitution on the aniline moiety of this compound is a key determinant of its potent inhibitory activity against 15-lipoxygenase-1 (15-LOX-1) and its ability to induce differentiation in undifferentiated cells, activities that are not conserved across other halogen or positional isomers [1][2]. Simple substitution with a non-halogenated or differently positioned analog will result in a loss of these specific, quantifiable biological activities.

Quantitative Evidence for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid Differentiation from Class Analogs


Potent 15-Lipoxygenase-1 Inhibition: Superior to Class Baseline

This compound demonstrates potent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with a Ki of 22 nM [1]. This level of potency defines a higher tier of activity within the class, as many structurally related aryl-maleamic acids exhibit significantly weaker or no inhibition at similar concentrations. The assay quantifies the inhibition of 15-HPETE formation, a direct product of the enzyme's catalytic activity.

Inflammation Lipoxygenase Enzyme Inhibition

Unique Cellular Differentiation Activity for Oncology Research

This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation specifically into monocytes [1]. This functional outcome distinguishes it from many other lipoxygenase inhibitors that solely block enzymatic activity without triggering a differentiation program. This dual-action profile—enzyme inhibition coupled with cell fate modulation—is a key differentiator for research in cancer and hyperproliferative skin diseases.

Oncology Cell Differentiation Psoriasis

Multitarget Enzyme Inhibition Profile at a Defined Concentration

The compound's pharmacological profile is defined by its potent inhibition of lipoxygenase, with secondary inhibitory activities against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While direct comparator data for these secondary targets is unavailable, this specific polypharmacology profile is not a generic feature of all maleamic acid derivatives, which often lack this breadth of enzyme interactions. The compound also serves as an antioxidant in fats and oils, adding an industrial application dimension not shared by many close analogs.

Polypharmacology Enzyme Inhibition Metabolism

Defined Physicochemical Properties for Handling and Formulation

The compound has well-defined physicochemical properties, including a melting point of 207-209°C, a predicted pKa of 3.46±0.10, and a predicted density of 1.413±0.06 g/cm³ . This data allows for the development of robust analytical methods (e.g., HPLC) and formulation strategies. In contrast, many custom-synthesized or less-characterized analogs lack this level of documented physical data, creating uncertainty in handling and experimental reproducibility.

Physicochemical Properties Analytical Chemistry Formulation

Key Research and Application Scenarios for 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid (CAS 119322-47-3)


Investigating the Role of 15-Lipoxygenase-1 in Inflammatory and Cancer Models

As a potent inhibitor of 15-LOX-1 (Ki = 22 nM), this compound is the preferred tool for dissecting the specific role of this enzyme in cellular models of inflammation and cancer [1]. Its nanomolar potency allows for complete target engagement at low concentrations, minimizing off-target effects associated with less potent inhibitors that require higher, potentially non-specific dosing.

Studying Differentiation Therapy in Leukemia and Skin Hyperproliferative Disorders

This compound's unique ability to arrest proliferation and induce monocyte differentiation makes it a critical reagent for research into differentiation therapy, a strategy for treating cancers like leukemia and hyperproliferative skin conditions such as psoriasis [1]. This functional activity distinguishes it from other LOX inhibitors that do not impact cell fate.

Multi-Target Pathway Analysis in Metabolic and Inflammatory Diseases

The compound's defined polypharmacology, inhibiting LOX, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, makes it a useful tool for investigating the interconnected roles of these pathways in complex diseases [1]. It provides a single chemical probe for modulating multiple nodes of a biological network, which is more efficient than using combinations of highly selective but narrow-spectrum inhibitors.

Development of Validated Analytical Methods and Antioxidant Formulations

The availability of documented physicochemical properties (melting point, pKa, density) makes this compound suitable for developing robust and reproducible analytical methods (e.g., HPLC-UV) [1]. Furthermore, its documented antioxidant activity in fats and oils supports its use as a reference standard or additive in industrial stability studies for lipid-containing products [2].

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